4-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide
Description
4-(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide is a quinazolinone-based compound featuring a 4-bromophenyl group, a sulfanyl-linked oxoethyl moiety, and an N-(2-methoxyethyl)benzamide substituent. Its structure integrates a quinazolinone core, a common scaffold in medicinal chemistry due to its bioactivity in kinase inhibition and anticancer research . The compound’s synthesis involves sequential alkylation and cyclization steps, with spectral characterization (IR, NMR) confirming tautomeric forms and functional group integrity .
Properties
IUPAC Name |
4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O4S/c1-34-15-14-28-24(32)18-8-12-20(13-9-18)30-25(33)21-4-2-3-5-22(21)29-26(30)35-16-23(31)17-6-10-19(27)11-7-17/h2-13H,14-16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDKZDFWKOQBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, such as 2-bromo-1-(4-bromophenyl)ethanone and 2-mercapto-4-oxo-3,4-dihydroquinazoline.
Alkylation Reaction: The 2-mercapto-4-oxo-3,4-dihydroquinazoline is alkylated with 2-bromo-1-(4-bromophenyl)ethanone under basic conditions to form the intermediate 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline.
Amidation: The intermediate is then reacted with 2-methoxyethylamine to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The thioether (-S-) moiety in the compound is susceptible to nucleophilic substitution under basic or acidic conditions. Key reactions include:
Research Note : The 4-bromophenyl group adjacent to the sulfanyl moiety enhances electrophilicity, facilitating Pd-catalyzed cross-coupling reactions .
Oxidation Reactions
The thioether bridge oxidizes to sulfoxides or sulfones under controlled conditions:
Mechanistic Insight : Oxidation proceeds via radical intermediates, with the quinazolinone ring stabilizing transition states.
Hydrolysis of Amide and Ester Groups
The benzamide and 2-methoxyethyl groups undergo hydrolysis under acidic/basic conditions:
Stability Data : The amide bond resists hydrolysis at pH 7–9 but degrades rapidly in strong acids (pH < 2) .
Quinazolinone Ring Modifications
The 4-oxo-3,4-dihydroquinazolinone core participates in cyclization and substitution:
Key Finding : Nitration occurs preferentially at the C-6 position due to electron-withdrawing effects of the sulfanyl group.
Functionalization of the 4-Bromophenyl Group
The 4-bromophenyl substituent enables cross-coupling and halogen-exchange reactions:
Optimization Note : Pd-catalyzed Suzuki reactions achieve >90% yields with electron-deficient aryl boronic acids .
Photochemical and Thermal Degradation
Under UV light or elevated temperatures, the compound undergoes:
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Decarbonylation : Loss of CO from the 2-oxoethyl group, forming a vinyl sulfide .
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Radical recombination : C-S bond cleavage generates thiyl radicals, leading to dimerization.
Stability Guidelines : Store at −20°C in amber vials to prevent photodegradation .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 4-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide exhibit significant anti-inflammatory properties. For instance, derivatives of quinazolinones have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. A related study demonstrated that certain analogs achieved up to 47.1% COX-2 inhibition at concentrations of 20 μM, suggesting that this compound may also possess similar inhibitory effects .
Antimicrobial Properties
The antimicrobial potential of quinazoline derivatives has been widely documented. New synthetic pathways have led to the development of compounds that exhibit effective inhibition against various bacterial and fungal strains. For example, studies have shown that modifications to the quinazoline structure can enhance its antimicrobial efficacy, making it a candidate for further exploration in treating infections .
Anticancer Activity
Quinazolines are being investigated for their anticancer properties due to their ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies suggest that the presence of bromine and methoxy groups in the structure may contribute to enhanced cytotoxicity against certain cancer cell lines . The compound's ability to interfere with cancer cell signaling pathways positions it as a potential lead compound in cancer therapy.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from readily available precursors and employing methods such as condensation reactions and nucleophilic substitutions. Understanding the structure-activity relationship is crucial for optimizing its biological activity. Variations in substituents on the phenyl rings and the quinazoline core can significantly impact potency and selectivity against target enzymes or receptors.
Case Studies
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Case Study on COX Inhibition :
A study synthesized several quinazoline derivatives and evaluated their COX inhibitory activity. The most potent compound showed a significant reduction in inflammation markers in vitro, indicating potential for further development as an anti-inflammatory drug . -
Antimicrobial Efficacy :
Another investigation focused on synthesizing various substituted quinazolines and testing them against common pathogens. Results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of chemical diversity in drug design .
Mechanism of Action
The mechanism of action of 4-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the quinazolinone core are crucial for binding to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. This can result in the disruption of cellular processes, such as DNA replication or signal transduction, ultimately leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Key Observations :
- The target compound’s quinazolinone core distinguishes it from oxazol-based analogs (e.g., ), which may exhibit different electronic properties and binding affinities.
Physicochemical Properties
Research Implications
- Structure-Activity Relationships (SAR) : The 4-bromophenyl and methoxyethyl groups may balance target affinity and pharmacokinetics, warranting enzymatic assays to validate efficacy.
- Synthetic Feasibility : The compound’s synthesis route aligns with established protocols for S-alkylated triazoles, enabling scalable production .
Biological Activity
The compound 4-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide is a novel derivative of quinazoline, a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a quinazoline core with a sulfanyl group and a bromophenyl moiety, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H26BrN3O3S |
| Molecular Weight | 494.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not reported |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. The presence of the quinazoline scaffold suggests potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes.
COX-2 Inhibition
Research has demonstrated that derivatives of quinazoline exhibit significant COX-2 inhibitory activity. For instance, compounds similar in structure to the target compound have shown up to 47.1% inhibition at concentrations around 20 μM . This suggests that the compound could serve as an anti-inflammatory agent.
Antitumor Activity
Several studies have reported on the antitumor properties of quinazoline derivatives. The target compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
Antimicrobial Activity
The compound's antimicrobial efficacy has also been investigated. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, although specific MIC values need further elucidation.
Case Studies
- Study on COX-2 Inhibition : A study conducted on structurally related quinazoline derivatives showed that modifications in the sulfanyl group significantly enhanced COX-2 inhibition. The findings indicated that substituents on the benzamide moiety could further optimize activity .
- Antitumor Efficacy : Another study highlighted the use of similar compounds in treating breast cancer models, where they demonstrated substantial tumor growth inhibition compared to controls .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and what are their critical reaction conditions?
The compound can be synthesized via multi-step reactions involving nucleophilic substitution, cyclization, and amide coupling. For example:
- Step 1 : Chlorotriazine intermediates (e.g., 2,4,6-trichlorotriazine) react with substituted phenols under basic conditions to form triazine-phenol conjugates .
- Step 2 : Thioether linkages are introduced via alkylation of quinazolinone thiols with bromoacetophenone derivatives. Palladium-catalyzed reductive cyclization may optimize yield and regioselectivity .
- Step 3 : Final amide coupling is achieved using carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous dichloromethane (DCM) . Key Considerations : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C), and stoichiometric ratios (1:1 for triazine-phenol coupling) are critical for reproducibility .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- X-ray crystallography resolves absolute stereochemistry and confirms the quinazolinone core and sulfanyl linkage .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₂₆H₂₃BrN₃O₃S requires [M+H]⁺ = 548.0492) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP : Predicted ~3.5 (via ChemDraw), suggesting moderate lipophilicity.
- Solubility : Poor aqueous solubility (≤1 mg/mL in PBS pH 7.4), necessitating DMSO stock solutions for biological assays .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store at -20°C in inert atmosphere .
Advanced Research Questions
Q. What strategies address conflicting bioactivity data across in vitro and in vivo models?
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes, 1 mg/mL, 37°C) to identify rapid degradation pathways .
- Plasma Protein Binding : Use equilibrium dialysis (e.g., 95% bound in human plasma) to explain reduced free drug availability in vivo .
- Species-Specific Differences : Compare cytochrome P450 (CYP) isoform interactions (e.g., CYP3A4 vs. CYP2D6) to rationalize variability .
Q. How can structure-activity relationship (SAR) studies optimize target binding affinity?
- Quinazolinone Core : Replace the 4-oxo group with a thioxo moiety to enhance hydrogen bonding with kinase ATP pockets .
- Sulfanyl Linker : Introduce methyl groups adjacent to the sulfur atom to reduce steric hindrance and improve binding to cysteine-rich targets (e.g., BTK kinase) .
- Methoxyethyl Group : Replace with PEGylated chains to increase solubility without compromising affinity .
Q. What experimental design principles mitigate challenges in catalytic reductive cyclization?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., Xantphos) to optimize turnover number (TON) .
- CO Surrogates : Use formic acid derivatives (e.g., HCO₂H) instead of gaseous CO for safer, scalable reactions .
- Reaction Monitoring : Employ in situ FTIR to track nitroarene intermediates and adjust reductant (e.g., H₂) pressure .
Q. How are computational methods integrated to resolve conflicting crystallographic data?
- Docking Simulations : Use AutoDock Vina to model compound interactions with target proteins (e.g., EGFR kinase) and validate against experimental IC₅₀ values .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (50 ns trajectories) to assess binding stability and identify key residues (e.g., Lys721 in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
